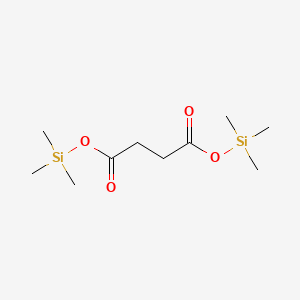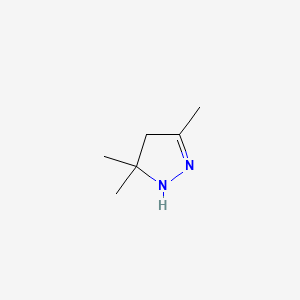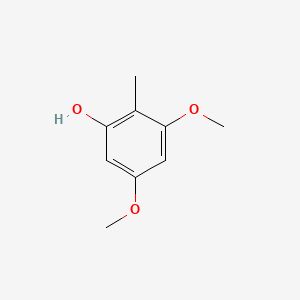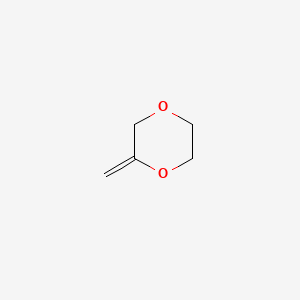
Butanedioic acid, bis(trimethylsilyl) ester
Vue d'ensemble
Description
Butanedioic acid, bis(trimethylsilyl) ester, also known as Succinic acid (2TMS), is a chemical compound with the formula C10H22O4Si2 . It has a molecular weight of 262.4503 . Other names for this compound include Succinic acid, di(trimethylsilyl) ester; Bis(trimethylsilyl) succinate; Butanedioic acid, di-TMS ester; Succinate, bis-TMS; Succinic acid, bis-TMS; Succinic acid, bis(trimethylsilyl) ester; Succinic acid, di-TMS; Succinic acid (tms); Succinate, TMS .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the InChI string: InChI=1S/C10H22O4Si2/c1-15(2,3)13-9(11)7-8-10(12)14-16(4,5)6/h7-8H2,1-6H3 . The structure is also available as a 2D Mol file or as a computed 3D SD file .Physical And Chemical Properties Analysis
This compound has a melting point of 51.3 °C and a boiling point of 238 °C . Its density is predicted to be 0.964±0.06 g/cm3 .Applications De Recherche Scientifique
1. Air Quality Analysis
Butanedioic acid derivatives, including bis(trimethylsilyl) esters, are used in air quality analysis. For instance, a study by Palassis (1978) discusses the collection of air samples of azelaic acid (nonanedioic acid), which were derivatized using a trimethylsilyl ester and analyzed by gas-liquid chromatography. This method can be applied to other monocarboxylic and dicarboxylic acids.
2. Polymer Research
Trimethylsilyl esters are utilized in the synthesis and analysis of polymers. For example, Herrmann et al. (1986) in their paper on capillary gas chromatography-mass spectrometry discuss the use of dicarboxylic acid bis(trimethylsilyl) esters in analyzing condensation-type polymers (Herrmann et al., 1986).
3. Organic Synthesis
In organic synthesis, bis(trimethylsilyl) esters of various acids have been explored. Posternak et al. (2009) reported the synthesis of new unsymmetric trifluoromethylsulfonylimino(nonafluoro-n-butyl-sulfonylimino)trifluoromethanesulfonic acid, where the reaction produced trimethylsilyl esters (Posternak et al., 2009).
4. Chemical Analysis Techniques
Bis(trimethylsilyl) esters are significant in chemical analysis techniques. Tallent and Kleiman (1968) highlighted the use of bis(trimethylsilyl)acetamide in silylating lipolysis products for gas-liquid chromatography, streamlining the analysis process (Tallent & Kleiman, 1968).
5. Pharmaceutical Research
In pharmaceutical research, trimethylsilyl esters play a role in the synthesis of various compounds. The study by Boys et al. (1997) on the preparation of β-alkynyl β-amino acid esters involved the use of lithium bis(trimethylsilyl)amide (Boys et al., 1997).
6. Catalysis and Reactions
Nizamov et al. (1993) reported the synthesis of S-trimethylsilyl esters of dithio-and tetrathiophosphoric acids, which have applications in catalysis and chemical reactions (Nizamov et al., 1993).
Propriétés
IUPAC Name |
bis(trimethylsilyl) butanedioate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H22O4Si2/c1-15(2,3)13-9(11)7-8-10(12)14-16(4,5)6/h7-8H2,1-6H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUUDZINXVRFXLB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)OC(=O)CCC(=O)O[Si](C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22O4Si2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10334520 | |
| Record name | Butanedioic acid, bis(trimethylsilyl) ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10334520 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.45 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
40309-57-7 | |
| Record name | Bis(trimethylsilyl) succinate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=40309-57-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Butanedioic acid, bis(trimethylsilyl) ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10334520 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N,N-dimethyl-3-(6,7,8,9-tetrahydropyrido[4,3-b]indol-5-yl)propan-1-amine dihydrochloride](/img/structure/B3052240.png)









![Benzoic acid, 4-[[(2-thioxo-3(2h)-benzothiazolyl)methyl]amino]-](/img/structure/B3052256.png)


